Z-L-Valine NCA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

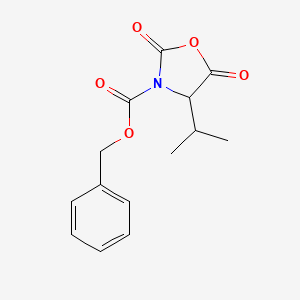

benzyl 2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWOGVKYLPBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-L-Valine N-Carboxyanhydride (NCA): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Z-L-Valine N-Carboxyanhydride (NCA), a critical building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key data, experimental protocols, and procedural workflows to facilitate its effective use in the laboratory.

Core Chemical Properties and Structure

Z-L-Valine NCA, systematically named (S)-benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, is a derivative of the amino acid L-valine. The attachment of a benzyloxycarbonyl (Z) group to the valine nitrogen and the formation of the N-carboxyanhydride ring render it a highly valuable reagent for the controlled polymerization of polypeptides.[1] It is typically a white, stable solid that is soluble in many organic solvents and sparingly soluble in water.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 158257-41-1 | [1] |

| Molecular Formula | C₁₄H₁₅NO₅ | [1] |

| Molecular Weight | 277.27 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |

| pKa (Predicted) | -3.15 ± 0.40 | [1] |

| Topological Polar Surface Area | 72.9 Ų | [1] |

| Rotatable Bond Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

Structural Representation

The structure of this compound is characterized by the valine side chain, the Z-protecting group, and the NCA ring.

-

SMILES: CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2[1]

-

InChI: InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are crucial for its successful application. The following sections provide representative methodologies based on established procedures for NCA compounds.

Synthesis of this compound (Fuchs-Farthing Method)

The Fuchs-Farthing method, which involves the direct phosgenation of the free amino acid, is a widely used and effective method for synthesizing NCAs with good yield and without racemization.[2]

Materials:

-

Z-L-Valine

-

Triphosgene

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Argon or Nitrogen gas

Procedure:

-

Suspend Z-L-Valine in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of triphosgene in anhydrous THF to the cooled suspension with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the starting material and formation of the NCA).

-

Filter the reaction mixture to remove any insoluble by-products.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to yield the purified this compound.

Purification by Flash Chromatography

For NCAs that are difficult to crystallize, flash column chromatography on silica gel is a rapid and general purification method.[3][4]

Materials:

-

Crude this compound

-

Silica gel

-

Eluent (e.g., a gradient of ethyl acetate in hexane)

Procedure:

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the solution onto a silica gel column pre-equilibrated with the starting eluent.

-

Elute the column with a gradient of the appropriate solvent system.

-

Collect fractions and monitor by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Characterization Techniques

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group of the valine side chain, the benzylic protons and aromatic protons of the Z-group, and the alpha-proton of the valine residue.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the NCA ring and the Z-group, the aromatic carbons, and the aliphatic carbons of the valine side chain. For the related L-Lys(Z)-NCA, the carbamoyl C=O of the oxazolidine-2,5-dione ring appears around 152.3 ppm, while the benzyloxycarbonyl C=O signal is at 157.0 ppm.[5]

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the anhydride carbonyl groups of the NCA ring, typically appearing as two distinct peaks in the region of 1750-1900 cm⁻¹. The urethane carbonyl of the Z-group will also show a strong absorption band. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the anhydride peaks confirm the formation of the NCA. For L-Lys(Z)-NCA, the symmetric and antisymmetric C=O stretching of the carboxyanhydride are observed at 1857 and 1772 cm⁻¹, respectively.[6]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern can provide further structural confirmation. The mass spectrum of the parent amino acid, valine, typically shows a prominent fragment ion at m/z = 72, corresponding to the loss of the carboxyl group.[7]

Applications in Peptide Synthesis

This compound is a key monomer for the synthesis of polypeptides through Ring-Opening Polymerization (ROP).[1][8] This method allows for the formation of high molecular weight polypeptides with controlled architectures.[8]

Ring-Opening Polymerization (ROP)

ROP of NCAs can be initiated by various nucleophiles, such as primary amines, or by using transition metal initiators.[8] The "amine mechanism" is a common pathway where a primary amine initiator attacks the C5 carbonyl of the NCA ring, leading to ring opening and the formation of a carbamate intermediate, which then decarboxylates to extend the peptide chain.[8]

Visualized Workflows and Pathways

Synthesis of this compound

Caption: Synthesis of this compound via the Fuchs-Farthing method.

General Workflow for Peptide Synthesis using this compound

Caption: Ring-Opening Polymerization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. openpr.com [openpr.com]

- 3. chem.pku.edu.cn [chem.pku.edu.cn]

- 4. bmse000052 L-Valine at BMRB [bmrb.io]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sandordemes.wordpress.com [sandordemes.wordpress.com]

- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

Synthesis and Purification of Z-L-Valine NCA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for Z-L-Valine N-carboxyanhydride (NCA), a critical building block in peptide synthesis and drug development. The document details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways and experimental workflows.

Introduction

Z-L-Valine NCA, also known as N-benzyloxycarbonyl-L-valine N-carboxyanhydride, is a protected amino acid derivative widely utilized in the controlled polymerization of amino acids to form polypeptides. Its use is pivotal in the synthesis of peptide-based therapeutics, biomaterials, and other advanced materials. The purity and quality of this compound are paramount for achieving desired outcomes in these applications, necessitating robust and well-characterized synthesis and purification methods. This guide focuses on the two primary synthetic routes: the Fuchs-Farthing method and the Leuchs method, followed by common purification techniques.

Synthesis of the Precursor: N-benzyloxycarbonyl-L-valine (Z-L-Valine)

The synthesis of this compound typically begins with the preparation of its precursor, N-benzyloxycarbonyl-L-valine (Z-L-Valine). This is commonly achieved through the Schotten-Baumann reaction, where the amino group of L-valine is protected with a benzyloxycarbonyl (Z or Cbz) group.

Experimental Protocol for Z-L-Valine Synthesis

A common method for the synthesis of N-Cbz-L-valine involves the reaction of L-valine with benzyl chloroformate in an alkaline aqueous medium.[1]

Materials:

-

L-valine

-

2M Sodium hydroxide (NaOH) solution

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate

-

1,4-Dioxane

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve L-valine (1.17 kg, 10 mol) and sodium carbonate (1.06 kg, 10 mol) in a 2M sodium hydroxide solution (5 L).

-

Once the L-valine is completely dissolved, cool the solution to below 0°C.

-

Prepare a solution of benzyl chloroformate (2.05 kg, 12 mol) in 1,4-dioxane.

-

Add the benzyl chloroformate solution dropwise to the cooled L-valine solution, ensuring the temperature is maintained below 20°C.

-

Allow the reaction to proceed at room temperature for 8 hours.

-

After the reaction is complete, extract the mixture with dichloromethane (2.5 L) to remove unreacted benzyl chloroformate. The organic phase is discarded.

-

Cool the remaining aqueous phase to below 10°C.

-

Acidify the aqueous phase by the dropwise addition of concentrated hydrochloric acid until the pH reaches 2, which will cause a white solid to precipitate.

-

Stir the mixture at 10°C for 30 minutes.

-

Collect the precipitated white solid by filtration.

-

Wash the solid with water and dry it under a vacuum to yield N-Cbz-L-valine.[2]

Quantitative Data: A typical yield for this procedure is approximately 93.7%, with a purity of 99.6% as determined by HPLC.[2]

Synthesis of this compound

Two primary methods are widely employed for the synthesis of α-amino acid N-carboxyanhydrides: the Fuchs-Farthing method and the Leuchs method.[3]

Fuchs-Farthing Method

The Fuchs-Farthing method involves the direct phosgenation of an unprotected amino acid.[3][4] In the context of this compound, the starting material is the N-protected Z-L-Valine. This method often utilizes phosgene, diphosgene, or triphosgene as the cyclizing agent.[3] Triphosgene is a safer, solid alternative to gaseous phosgene.

Materials:

-

N-Cbz-L-valine

-

Anhydrous tetrahydrofuran (THF)

-

Triphosgene

-

Propylene oxide (optional, as an HCl scavenger)[5]

-

Hexane or petroleum ether

Procedure:

-

Suspend N-Cbz-L-valine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

If using an HCl scavenger, add propylene oxide to the suspension.

-

In a separate flask, dissolve triphosgene in anhydrous THF.

-

Slowly add the triphosgene solution to the N-Cbz-L-valine suspension at a controlled temperature (typically 40-50°C). The reaction is often monitored by the evolution of gas (CO₂ and HCl).

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for several hours until the reaction is complete (the solution typically becomes clear).

-

Filter the reaction mixture to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product is then purified by recrystallization or flash column chromatography.

Leuchs Method

The Leuchs method involves the cyclization of an N-alkoxycarbonyl or N-methoxycarbonyl amino acid chloride upon heating in a vacuum.[5] A modification of this method uses phosphorus tribromide (PBr₃) for the cyclization of N-protected amino acids.[6]

Materials:

-

N-Cbz-L-valine

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Phosphorus tribromide (PBr₃)

Procedure:

-

Dissolve N-Cbz-L-valine in an anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus tribromide to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction mixture may be concentrated under reduced pressure.

-

The crude product is then worked up and purified.

Purification of this compound

The purity of this compound is critical for successful polymerization. Common impurities can initiate unwanted side reactions, leading to low molecular weight polymers or polymers with broad molecular weight distributions. The two most effective purification techniques are recrystallization and flash column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial for effective purification.

Solvent Systems:

-

Tetrahydrofuran (THF) / Hexane[7]

-

Ethyl acetate / Hexane

-

Dichloromethane / Petroleum ether

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot, more polar solvent (e.g., THF or ethyl acetate).

-

Once completely dissolved, slowly add the less polar solvent (e.g., hexane or petroleum ether) until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold, less polar solvent.

-

Dry the purified crystals under a vacuum. This should be performed in a glove box or under an inert atmosphere due to the moisture sensitivity of NCAs.[7]

Flash Column Chromatography

Flash column chromatography is a rapid and effective method for purifying NCAs, especially for those that are difficult to crystallize.[8]

Stationary Phase:

-

Silica gel

Mobile Phase (Eluent):

-

A gradient of ethyl acetate in hexane is commonly used. The polarity of the eluent is gradually increased to elute the desired compound.

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., a low percentage of ethyl acetate in hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

-

Elute the column with the mobile phase, gradually increasing the concentration of the more polar solvent (ethyl acetate).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis and purification of this compound and its precursor.

| Compound | Synthesis/Purification Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Reference |

| N-Cbz-L-valine | Schotten-Baumann Reaction | L-valine | Benzyl chloroformate, NaOH | 93.7 | 99.6 (HPLC) | [2] |

| This compound | Fuchs-Farthing (Triphosgene) | N-Cbz-L-valine | Triphosgene, THF | 65-85 | >98 | [9] |

| This compound | Leuchs (PBr₃) | N-Cbz-L-valine | PBr₃, THF | Varies | >98 | [6] |

| This compound | Recrystallization | Crude this compound | THF/Hexane | High recovery | >99 | [7] |

| This compound | Flash Chromatography | Crude this compound | Silica gel, Ethyl acetate/Hexane | High recovery | >99 | [8] |

Visualizations

The following diagrams illustrate the key chemical transformations and experimental workflows described in this guide.

Caption: Synthesis of the precursor, N-Cbz-L-Valine.

Caption: Fuchs-Farthing synthesis of this compound.

Caption: Leuchs synthesis of this compound.

Caption: Purification workflow for this compound.

References

- 1. N-Carbobenzyloxy-L-valine | 1149-26-4 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 5. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

An In-Depth Technical Guide to Z-L-Valine NCA: Synthesis, Polymerization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carboxyanhydride of Z-L-Valine (Z-L-Valine NCA), a critical building block in the synthesis of advanced polypeptides for biomedical applications. This document details its chemical properties, synthesis, polymerization methodologies, and its role in the development of novel drug delivery systems and biomaterials.

Core Concepts: this compound

This compound (CAS Number: 158257-41-1) is the N-carboxyanhydride derivative of Z-L-valine. The presence of the benzyloxycarbonyl (Z) protecting group on the valine amine and the anhydride ring makes it a highly reactive monomer suitable for controlled polymerization.[1] This reactivity, particularly its susceptibility to moisture, necessitates careful handling and storage under anhydrous conditions to maintain its purity and efficacy.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 158257-41-1 |

| Molecular Formula | C14H15NO5 |

| Molecular Weight | 277.27 g/mol [2] |

| Appearance | White to off-white powder[2] |

| Purity | Typically ≥98% to ≥99% |

| Topological Polar Surface Area | 72.9 Ų[1] |

| Hydrogen Bond Acceptor Count | 5[1] |

| Rotatable Bond Count | 4[1] |

Synthesis of this compound

The synthesis of α-amino acid N-carboxyanhydrides is most commonly achieved through the Fuchs-Farthing method.[3][4][5] This process involves the reaction of the corresponding N-protected amino acid with phosgene or a phosgene equivalent, such as triphosgene.

Experimental Protocol: Fuchs-Farthing Synthesis of this compound

Materials:

-

Z-L-valine

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), ethyl acetate)

-

Phosgene or triphosgene

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Z-L-valine is suspended in an anhydrous solvent under an inert atmosphere.

-

The suspension is cooled, typically to 0°C.

-

A solution of phosgene or triphosgene in the same anhydrous solvent is added dropwise to the cooled suspension with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by the disappearance of the starting material using techniques like thin-layer chromatography (TLC).

-

The reaction mixture is then filtered to remove any insoluble byproducts.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the pure this compound.

Ring-Opening Polymerization (ROP) of this compound

The primary application of this compound is in the ring-opening polymerization (ROP) to synthesize poly(Z-L-valine), which can be deprotected to yield poly(L-valine).[] This polymerization can be initiated by various nucleophiles, and the choice of initiator significantly impacts the control over the polymer's molecular weight and dispersity.

Experimental Protocol: LiHMDS-Initiated ROP of this compound

Lithium hexamethyldisilazide (LiHMDS) has emerged as a highly efficient initiator for the rapid and controlled ROP of NCAs, even in open vessels, which is a significant advantage over moisture-sensitive methods.[7][8][9][10]

Materials:

-

This compound

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM))

-

Lithium hexamethyldisilazide (LiHMDS) solution in a suitable solvent (e.g., THF)

-

Quenching agent (e.g., methanol)

-

Precipitation solvent (e.g., diethyl ether)

Procedure:

-

This compound is dissolved in an anhydrous solvent in a reaction vessel.

-

The desired amount of LiHMDS solution is rapidly added to the monomer solution with stirring to initiate polymerization. The reaction is typically very fast, often completing within minutes to hours.[10]

-

The polymerization is quenched by the addition of a protic solvent like methanol.

-

The resulting polymer is isolated by precipitation into a non-solvent such as diethyl ether.

-

The precipitated poly(Z-L-valine) is collected by filtration or centrifugation and dried under vacuum.

-

The benzyloxycarbonyl (Z) protecting group can be removed by standard methods, such as catalytic hydrogenation (e.g., using palladium on carbon) or with strong acids (e.g., hydrobromic acid in acetic acid), to yield poly(L-valine).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. One notable application is in the production of Valganciclovir, an antiviral medication used to treat cytomegalovirus (CMV) infections.

Polypeptides derived from this compound are extensively explored for their potential in drug delivery and regenerative medicine.[2] Poly(L-valine) and its copolymers can self-assemble into various nanostructures, such as micelles and vesicles, which can encapsulate therapeutic agents. These polypeptide-based carriers offer advantages like biocompatibility and biodegradability, making them attractive for targeted drug delivery systems.[]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]

- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 7. Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lithium hexamethyldisilazide initiated superfast ring opening polymerization of alpha-amino acid N-carboxyanhydrides [ideas.repec.org]

- 9. researchgate.net [researchgate.net]

- 10. communities.springernature.com [communities.springernature.com]

Z-L-Valine N-Carboxyanhydride (NCA): A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Z-L-Valine N-Carboxyanhydride (NCA) in common laboratory solvents. Z-L-Valine NCA is a critical building block in the synthesis of polypeptides and holds significant importance in the development of peptide-based therapeutics and advanced biomaterials.[1] A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in research and development.

General Properties of this compound

This compound is a white, crystalline solid. As an N-carboxyanhydride, it is a reactive molecule, particularly sensitive to moisture and nucleophiles.[2] Proper handling in a dry, inert atmosphere is crucial to prevent premature polymerization or hydrolysis.[2] It is generally considered to be soluble in a range of organic solvents, a property that is essential for its use in solution-phase peptide synthesis and ring-opening polymerization (ROP).[1]

Solubility Profile

Precise quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents is not extensively documented. However, based on its common use in ROP and other synthetic procedures, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Common Name | Polarity | Expected Solubility | Notes |

| Tetrahydrofuran | THF | Polar aprotic | Soluble | Commonly used as a solvent for NCA polymerization. |

| 1,4-Dioxane | Dioxane | Polar aprotic | Soluble | Another common solvent for NCA polymerization. |

| N,N-Dimethylformamide | DMF | Polar aprotic | Soluble | Often used to dissolve both NCA monomers and the resulting polypeptides.[3] |

| Dimethyl sulfoxide | DMSO | Polar aprotic | Likely Soluble | High polarity may facilitate dissolution. |

| Acetonitrile | ACN | Polar aprotic | Likely Soluble | A versatile solvent for a range of organic compounds. |

| Dichloromethane | DCM | Nonpolar | Soluble | Used in cooperative covalent polymerization of NCAs.[3] |

| Chloroform | CHCl₃ | Nonpolar | Soluble | Similar to DCM, used in NCA polymerization.[3] |

| Ethyl Acetate | EtOAc | Moderately Polar | Likely Soluble | Often used in the purification of NCAs. |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | Low polarity makes it a poor solvent for the relatively polar NCA. | |

| Water | Polar protic | Insoluble (Reacts) | Reacts via hydrolysis to form Z-L-Valine and carbon dioxide.[4] |

Stability of this compound

The stability of this compound is a critical factor influencing its storage and handling. The primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability

This compound is highly susceptible to hydrolysis in the presence of water. The anhydride ring is readily attacked by water, leading to the formation of the parent Z-L-valine amino acid and the release of carbon dioxide.[4] This reaction is generally irreversible and represents a significant pathway for the loss of the reactive monomer. Therefore, it is imperative to store and handle this compound under strictly anhydrous conditions.

Thermal Stability

The thermal stability of this compound is an important consideration, especially for long-term storage and during polymerization reactions that may involve elevated temperatures. While specific decomposition temperatures are not widely reported, NCAs, in general, can be sensitive to heat. Thermal decomposition can lead to the formation of various byproducts and a loss of monomer purity. It is generally recommended to store this compound at low temperatures (e.g., -20°C) to minimize thermal degradation.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Solubility (Gravimetric Method)

This protocol outlines a standard gravimetric method to determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest (e.g., THF, Dioxane, DMF, etc.)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight caps

-

Syringe with a sub-micron filter (e.g., 0.2 µm PTFE)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the anhydrous solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation and moisture ingress.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

Once equilibrated, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe fitted with a sub-micron filter. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Dispense the filtered solution into a pre-weighed evaporation dish.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Protocol for Assessing Thermal Stability (Using DSC and TGA)

This protocol utilizes Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate the thermal stability of this compound, based on ASTM E537.[1][5][6][7]

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

Procedure for DSC:

-

Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature. The onset of an exothermic or endothermic peak indicates a thermal event, such as melting or decomposition.

Procedure for TGA:

-

Accurately weigh a sample of this compound (typically 5-10 mg) into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass of the sample as a function of temperature. A significant loss of mass indicates decomposition.

Protocol for Assessing Hydrolytic Stability

This protocol describes a method to monitor the hydrolysis of this compound over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Anhydrous solvent (e.g., acetonitrile)

-

Water (HPLC grade)

-

HPLC system with a suitable column (e.g., C18)

-

Thermostatically controlled reaction vials

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of this compound in the chosen anhydrous solvent.

-

In a series of thermostatically controlled vials, add a known volume of the this compound stock solution.

-

At time zero, add a specific amount of water to each vial to initiate the hydrolysis reaction.

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw an aliquot from each reaction vial.

-

Immediately quench the reaction by diluting the aliquot with a suitable mobile phase to stop further hydrolysis.

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound and the formed Z-L-Valine.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

From this data, the rate of hydrolysis can be determined.

-

Visualizations

The following diagrams illustrate key experimental workflows and the degradation pathway of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Hydrolytic degradation pathway of this compound.

References

Spectroscopic and Synthetic Insights into Z-L-Valine N-Carboxyanhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Z-L-Valine NCA

Z-L-Valine N-carboxyanhydride, with the CAS number 158257-41-1, is the N-carboxyanhydride derivative of L-Valine with a benzyloxycarbonyl (Z) protecting group on the nitrogen atom.[1] This compound is a key reagent in the ring-opening polymerization (ROP) of amino acids to form polypeptides, a cornerstone of peptide-based drug development and materials science.[1] The NCA methodology offers a highly efficient route to high molecular weight polypeptides with controlled stereochemistry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data from related compounds, such as L-Valine and other Z-protected NCAs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.3-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) | The characteristic signal for the phenyl ring of the Z-group. |

| ~5.2 | Singlet | 2H | Benzylic protons (CH₂) | Protons of the methylene group in the benzyloxycarbonyl protecting group. |

| ~4.3 | Doublet | 1H | α-proton (CH) | The proton attached to the chiral center of the valine residue. |

| ~2.2 | Multiplet | 1H | β-proton (CH) | The proton on the carbon adjacent to the isopropyl group. |

| ~1.0 | Doublet | 6H | γ-protons (2 x CH₃) | The two methyl groups of the isopropyl side chain. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~168 | NCA Carbonyl (C=O) | One of the two carbonyls in the NCA ring. |

| ~152 | NCA Carbonyl (C=O) | The second carbonyl in the NCA ring. |

| ~156 | Z-group Carbonyl (C=O) | The carbonyl of the benzyloxycarbonyl protecting group. |

| ~136 | Aromatic C (quaternary) | The carbon of the phenyl ring attached to the benzylic group. |

| ~128 | Aromatic CH | The carbons of the phenyl ring. |

| ~68 | Benzylic CH₂ | The carbon of the methylene group in the Z-group. |

| ~60 | α-Carbon (CH) | The chiral carbon of the valine residue. |

| ~31 | β-Carbon (CH) | The carbon of the isopropyl side chain attached to the α-carbon. |

| ~18 | γ-Carbons (2 x CH₃) | The carbons of the two methyl groups of the isopropyl side chain. |

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~1850 | Strong | Anhydride C=O stretch | Characteristic sharp, high-frequency band for the symmetric stretch of the NCA ring carbonyls. |

| ~1780 | Strong | Anhydride C=O stretch | Characteristic sharp band for the asymmetric stretch of the NCA ring carbonyls. |

| ~1720 | Strong | Z-group C=O stretch | Carbonyl stretch of the benzyloxycarbonyl protecting group. |

| ~3030 | Medium | Aromatic C-H stretch | C-H stretching of the phenyl ring. |

| ~2960 | Medium | Aliphatic C-H stretch | C-H stretching of the isopropyl group. |

| ~1250 | Strong | C-O-C stretch | Stretching vibration of the anhydride C-O-C bond. |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 277.1 | [M+H]⁺ | Expected molecular ion peak in positive ion mode ESI-MS. The monoisotopic mass is 277.0950.[1] |

| 233.1 | [M-CO₂]⁺ | Loss of carbon dioxide from the NCA ring is a common fragmentation pathway. |

| 91.1 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment from the benzyl group of the Z-protector. |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures for the characterization of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as the compound's stability can be solvent-dependent. Anhydrous solvents are recommended to prevent hydrolysis of the NCA ring.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

-

Use the solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

Use the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

-

FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of analysis.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns by selecting the molecular ion and subjecting it to collision-induced dissociation.

-

Synthesis and Reaction Workflow

The synthesis of this compound is a critical step in its application. The following diagram illustrates a common synthetic route.

Application in Peptide Synthesis

This compound is a monomer used in the ring-opening polymerization to synthesize poly(Z-L-Valine). This polypeptide can be further deprotected to yield poly(L-Valine), a material with various biomedical applications.

This guide provides a foundational understanding of the spectroscopic properties and handling of this compound for researchers in peptide chemistry and drug development. While awaiting the publication of definitive experimental spectra, the predicted data and protocols herein offer a robust framework for the successful application of this important synthetic building block.

References

In-Depth Technical Guide: Thermal Properties and Decomposition of Z-L-Valine NCA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal properties and decomposition of Z-L-Valine N-Carboxyanhydride (NCA). Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines reported values with generalized methodologies and theoretical decomposition pathways. It serves as a critical resource for professionals in drug development and peptide synthesis, offering insights into the handling, storage, and reaction considerations for this important reagent.

Introduction to Z-L-Valine NCA

Z-L-Valine N-Carboxyanhydride (NCA), also known as N-Benzyloxycarbonyl-L-valine N-carboxyanhydride, is a crucial building block in the synthesis of polypeptides and peptide-based therapeutics. Its utility lies in the activated nature of the N-carboxyanhydride ring, which facilitates controlled polymerization and peptide bond formation. However, this high reactivity also imparts sensitivity to thermal and environmental conditions, making a thorough understanding of its thermal properties and decomposition pathways essential for its effective use.

Thermal Properties

The thermal stability of this compound is a critical parameter for its storage and handling. While comprehensive data on its thermal decomposition is not extensively documented in public literature, some key properties have been reported.

Table 1: Thermal Properties of this compound

| Property | Value | Notes |

| Melting Point (°C) | 75 - 85[1] | The range suggests sensitivity to purity and experimental conditions. |

| Decomposition Temperature (°C) | Data not available | Typically determined by TGA as the onset of mass loss. |

| Enthalpy of Decomposition (J/g) | Data not available | Can be determined by DSC, indicating the energy released during decomposition. |

It is important to note that N-Carboxyanhydrides, in general, are known to be sensitive to heat and moisture.[2] The synthesis of NCAs can be exothermic, suggesting that decomposition may also be an energetic process.[3] For comparison, the parent amino acid, L-Valine, exhibits an irreversible exothermic decomposition starting at approximately 220°C.

Experimental Protocols for Thermal Analysis

To determine the precise thermal properties of a specific batch of this compound, the following experimental methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and analyze the mass loss profile of this compound upon heating.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated at a linear rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 300 °C.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and enthalpy of decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a heating rate of 5-10 °C/min. The temperature range should include the melting and decomposition regions.

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic peaks represent melting, while exothermic peaks indicate decomposition or polymerization. The peak area is integrated to calculate the enthalpy change.

Decomposition Pathways

The decomposition of this compound, like other NCAs, is primarily expected to proceed through two main pathways: ring-opening polymerization and hydrolysis. The dominant pathway is influenced by factors such as temperature, moisture content, and the presence of initiators.

Ring-Opening Polymerization (ROP)

In the absence of significant moisture, thermal energy can initiate the ring-opening polymerization of this compound to form poly(Z-L-valine). This process involves the nucleophilic attack of an initiator (which can be an impurity or another NCA molecule) on the carbonyl group of the NCA ring, leading to the formation of a carbamate which then propagates the polymerization with the elimination of carbon dioxide.

Hydrolysis

In the presence of water, this compound is susceptible to hydrolysis. The water molecule acts as a nucleophile, attacking the carbonyl group and leading to the opening of the anhydride ring. This results in the formation of the corresponding carbamic acid, which is unstable and readily decarboxylates to yield the parent Z-L-valine amino acid and carbon dioxide.

Diagram 1: Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of this compound.

Diagram 2: Decomposition Pathways of this compound

Caption: General decomposition pathways for this compound.

Conclusion

This technical guide consolidates the available information on the thermal properties and decomposition of this compound. While a specific melting point range has been reported, further experimental investigation using techniques such as TGA and DSC is crucial to fully characterize its thermal behavior. Understanding the propensity for ring-opening polymerization and hydrolysis under different conditions is vital for optimizing its use in research and pharmaceutical development. The provided experimental protocols and decomposition pathway diagrams serve as a valuable resource for guiding such investigations.

References

An In-depth Technical Guide to the Health and Safety Handling of Z-L-Valine NCA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential health and safety protocols for handling Z-L-Valine N-carboxyanhydride (NCA). Given that specific, comprehensive safety data for Z-L-Valine NCA is limited, this document establishes best practices based on the known hazards of the N-carboxyanhydride chemical class and data from structurally related compounds.

Hazard Identification and Classification

This compound is classified with the following hazards:

-

Skin Sensitization (Category 1) : May cause an allergic skin reaction.[1]

-

Eye Irritation (Category 2) : Causes serious eye irritation.[1]

As an N-carboxyanhydride, it is also highly sensitive to moisture. NCAs react with water, leading to hydrolysis and the release of carbon dioxide. This reaction can cause pressure buildup in sealed containers and compromises the integrity of the compound.[2]

GHS Hazard Statements:

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Quantitative Data Summary

| Property | Value for this compound | Value for N-(Benzyloxycarbonyl)-L-valine |

| Molecular Formula | C₁₄H₁₅NO₅[3][4] | C₁₃H₁₇NO₄[5] |

| Molecular Weight | 277.275 g/mol [1][4] | 251.28 g/mol [5] |

| Appearance | White solid[1][6] | Off-white powder solid[7] |

| Melting Point | Not available | 58 - 60 °C / 136.4 - 140 °F[7] |

| Boiling Point | 368.0±35.0 °C (Predicted)[3] | Not available[7] |

| Solubility | Soluble in organic solvents[1] | No information available[7] |

Exposure Controls and Personal Protection

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

-

Fume Hood/Glovebox : All handling of this compound must be conducted in a certified chemical fume hood or a glovebox to minimize inhalation exposure.[8][9] For this moisture-sensitive compound, a glovebox with an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[10]

-

Ventilation : Ensure adequate ventilation to prevent the accumulation of dust or vapors.[5]

An appropriate PPE ensemble is the last line of defense against exposure.[11] The following are required:

-

Eye and Face Protection : Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory.[12] A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[11][13]

-

Skin and Body Protection :

-

Respiratory Protection : If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[12] Respirator use requires a formal program, including medical evaluation and fit testing.[12]

Diagrams and Workflows

Hierarchy of Controls for Safe Handling

The following diagram illustrates the standard hierarchy of controls, which prioritizes the most effective safety measures.

Caption: Hierarchy of controls for mitigating chemical hazards.

Experimental Protocols

Strict adherence to established protocols is critical for the safe handling of moisture-sensitive compounds like this compound.

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16]

-

The ideal storage is under an inert atmosphere (nitrogen or argon) in a desiccator to prevent degradation from moisture.[9][15]

-

Label all containers clearly with the chemical name, date received, and any known hazards.[15]

This protocol outlines the standard procedure for transferring the solid reagent using a syringe or cannula, a technique applicable to many air- and moisture-sensitive chemicals.[8][10]

-

Preparation :

-

Dispensing :

-

For transferring small quantities, use a clean, dry syringe that has been flushed with inert gas at least three times.[8]

-

If transferring a solution, use a long, dry needle to avoid tipping the reagent bottle, which can contaminate the septum.[10]

-

Puncture the septum of the reagent container with the needle and withdraw the desired amount.

-

Transfer the material to the reaction vessel by piercing the vessel's septum.

-

-

Post-Handling :

-

Thoroughly clean all equipment after use.

-

Wash hands and any exposed skin with soap and water.[5]

-

Experimental Workflow Diagram

The diagram below details the workflow for safely handling this compound in an inert atmosphere.

Caption: Step-by-step workflow for handling this compound.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][16]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or an allergic reaction occurs, seek medical attention.[5][7][16]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[5][16]

-

Spills :

-

Evacuate personnel from the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5]

-

Do not allow the material to enter drains.[5]

-

Report all incidents to the laboratory supervisor.[15]

-

Waste Disposal

-

Dispose of this compound and any contaminated materials as hazardous chemical waste.[9]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the sink or in regular trash containers.[9]

-

If necessary, consult with your institution's Environmental Health & Safety (EHS) department for specific quenching and disposal procedures.[9]

NCA Decomposition Pathway

This diagram illustrates the reaction of N-carboxyanhydrides with water, which is a critical consideration for safe handling and storage.

Caption: Hydrolysis of this compound in the presence of water.

This guide is intended to provide a framework for the safe handling of this compound. Always consult the most current Safety Data Sheet (SDS) and your institution's specific safety protocols before beginning any work.

References

- 1. Page loading... [guidechem.com]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. This compound, CasNo.158257-41-1 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. CAS No.158257-41-1,this compound Suppliers [lookchem.com]

- 7. fishersci.com [fishersci.com]

- 8. jk-sci.com [jk-sci.com]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Safely Working with Chemicals: PPE Essentials [safetystoragesystems.co.uk]

- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. globalresearchchem.com [globalresearchchem.com]

- 16. fishersci.com [fishersci.com]

A Century of Peptide Science: The Enduring Legacy of Leuchs' Anhydrides

An In-depth Technical Guide on the Historical and Practical Aspects of α-Amino Acid N-Carboxyanhydrides (NCAs) in Polypeptide Synthesis

For over a century, Leuchs' anhydrides, more formally known as α-amino acid N-carboxyanhydrides (NCAs), have been indispensable reagents in the synthesis of polypeptides. From their initial discovery in the early 20th century to their current role in the development of advanced biomaterials and therapeutics, NCAs have provided a powerful and versatile tool for constructing complex peptide structures. This technical guide delves into the historical context of their discovery, outlines the fundamental synthetic methodologies, and presents a timeline of key developments that have cemented their importance in peptide science.

The Genesis of a Versatile Reagent: A Historical Overview

The story of Leuchs' anhydrides begins in the laboratory of German chemist Hermann Leuchs. In a series of publications from 1906 to 1908, Leuchs reported the synthesis and polymerization of these novel heterocyclic compounds.[1][2][3][4][5] His initial work was not directly aimed at peptide synthesis but rather at the purification of N-alkoxycarbonyl amino acid chlorides through distillation.[1] During these experiments, he observed the formation of crystalline compounds that readily polymerized upon heating, releasing carbon dioxide. These compounds were the N-carboxyanhydrides.

Initially, the primary application of NCAs was in the stepwise synthesis of peptides.[1][3][5] However, their propensity for ring-opening polymerization (ROP) soon became the focus of intense research, offering a pathway to high-molecular-weight polypeptides.[1][2][3][4][5] This method proved to be a significant advancement over the often tedious and low-yielding solution-phase peptide synthesis techniques of the time.

The historical development of Leuchs' anhydrides can be visualized as a progression of key discoveries and advancements that expanded their utility and addressed their initial limitations.

Synthesis of Leuchs' Anhydrides: Key Methodologies

Two primary methods have dominated the synthesis of NCAs since their discovery: the original Leuchs method and the more versatile Fuchs-Farthing method.

The Leuchs Method

The initial synthesis developed by Leuchs involves the intramolecular cyclization of an N-alkoxycarbonyl-α-amino acid chloride.[6] This is typically achieved by heating the starting material under vacuum.

Experimental Protocol: Leuchs Method (General Procedure)

-

Preparation of N-alkoxycarbonyl-α-amino acid: The desired α-amino acid is reacted with an alkyl chloroformate (e.g., ethyl chloroformate or methyl chloroformate) in the presence of a base to yield the N-protected amino acid.

-

Formation of the acid chloride: The N-alkoxycarbonyl-α-amino acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to form the corresponding acid chloride.

-

Cyclization: The N-alkoxycarbonyl-α-amino acid chloride is carefully heated under high vacuum (typically 50-70 °C).[7] The cyclization reaction proceeds with the elimination of an alkyl chloride to yield the solid NCA.

-

Purification: The crude NCA is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

While historically significant, the Leuchs method is often limited by the harsh conditions required for cyclization, which can lead to decomposition of sensitive NCAs.[7]

The Fuchs-Farthing Method

A more general and widely adopted method for NCA synthesis was developed by Fuchs and Farthing.[6][8] This procedure involves the direct reaction of a free α-amino acid with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene.[8]

Experimental Protocol: Fuchs-Farthing Method (General Procedure using Triphosgene)

-

Suspension of Amino Acid: The desired α-amino acid is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Phosgene Equivalent: A solution of triphosgene (bis(trichloromethyl) carbonate) in the same anhydrous solvent is added dropwise to the amino acid suspension at a controlled temperature (often 40-60 °C).

-

Reaction Monitoring: The reaction is monitored for the dissolution of the amino acid and the evolution of hydrogen chloride and carbon dioxide gas. The reaction is typically complete within a few hours.

-

Work-up and Purification: The reaction mixture is cooled, and any insoluble byproducts are removed by filtration. The solvent is removed under reduced pressure, and the crude NCA is purified by recrystallization.

The Fuchs-Farthing method is generally preferred due to its milder reaction conditions and broader substrate scope.

Ring-Opening Polymerization of NCAs: Crafting Polypeptides

The utility of NCAs in peptide science lies in their ability to undergo ring-opening polymerization to form polypeptides. This process can be initiated by a variety of nucleophiles and bases, and the mechanism of polymerization significantly influences the properties of the resulting polypeptide.

Polymerization Mechanisms

Two primary mechanisms govern the ROP of NCAs:

-

Normal Amine Mechanism (NAM): This mechanism is initiated by nucleophiles such as primary amines. The initiator attacks the C5 carbonyl of the NCA ring, leading to the formation of a carbamic acid intermediate that rapidly decarboxylates to generate a new terminal amine. This new amine can then attack another NCA monomer, propagating the polymer chain.

-

Activated Monomer Mechanism (AMM): This mechanism is favored with strong, non-nucleophilic bases as initiators. The base deprotonates the N3-proton of the NCA to form an NCA anion. This activated monomer then acts as the nucleophile, attacking another NCA molecule to propagate the chain.

The interplay between these two mechanisms can influence the degree of control over the polymerization and the potential for side reactions.

Experimental Protocol: Ring-Opening Polymerization (General Procedure)

The following is a general protocol for the ROP of an NCA initiated by a primary amine.

-

Monomer and Initiator Preparation: The purified NCA monomer and the primary amine initiator are dried under high vacuum to remove any residual moisture, which can interfere with the polymerization.

-

Polymerization: The NCA is dissolved in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or dichloromethane (DCM)) under an inert atmosphere. The primary amine initiator is then added to the solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a period ranging from several hours to a few days, depending on the reactivity of the NCA and the desired degree of polymerization.

-

Termination and Precipitation: The polymerization is terminated by the addition of a non-solvent, such as diethyl ether or methanol, which causes the polypeptide to precipitate.

-

Purification: The precipitated polypeptide is collected by filtration or centrifugation, washed with the non-solvent to remove unreacted monomer and initiator, and dried under vacuum.

Quantitative Data and Controlled Polymerization

A significant breakthrough in NCA chemistry was the development of "living" polymerization techniques, which allow for precise control over the molecular weight and polydispersity of the resulting polypeptides. The table below summarizes some key initiator systems and their impact on the polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA), a commonly studied monomer.

| Initiator System | Monomer/Initiator Ratio | Solvent | Time (h) | Yield (%) | Mₙ (kDa) (Theoretical) | Mₙ (kDa) (Experimental) | PDI (Mₙ/Mₙ) |

| n-Hexylamine | 50 | DMF | 48 | >95 | 11.0 | 10.5 | 1.25 |

| Co(PMe₃)₄ | 100 | THF | 2 | >98 | 22.0 | 21.8 | 1.05 |

| Ni(COD)₂/bpy | 200 | THF | 0.5 | >99 | 44.0 | 43.5 | 1.04 |

| Hexamethyldisilazane (HMDS) | 100 | DCM | 1 | >95 | 22.0 | 22.1 | 1.10 |

Table 1: Comparison of different initiator systems for the polymerization of γ-benzyl-L-glutamate NCA (BLG-NCA). Data is representative and compiled from various sources in the literature. Mₙ = Number-average molecular weight; PDI = Polydispersity index.

Conclusion: An Enduring Legacy and Future Perspectives

From their serendipitous discovery over a century ago, Leuchs' anhydrides have evolved into a cornerstone of polypeptide synthesis. The historical progression from uncontrolled polymerizations to highly controlled "living" systems has enabled the creation of a vast array of complex and functional polypeptide materials. For researchers, scientists, and drug development professionals, a thorough understanding of the historical context and the fundamental synthetic methodologies associated with NCAs is crucial for harnessing their full potential in the design and creation of next-generation biomaterials, therapeutics, and research tools. The ongoing development of novel initiators and polymerization techniques promises to further expand the scope and utility of these remarkable chemical entities.

References

- 1. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Step-by-Step Protocol for Z-L-Valine NCA Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the ring-opening polymerization (ROP) of N-benzyloxycarbonyl-L-valine N-carboxyanhydride (Z-L-Valine NCA) to synthesize poly(Z-L-valine). This polypeptide can be utilized in various biomedical applications, including drug delivery and biomaterial development. The protocol described herein utilizes lithium hexamethyldisilazide (LiHMDS) as an initiator, which facilitates a rapid and controlled polymerization that is tolerant to moisture, a significant advantage over traditional primary amine initiators.

Introduction

The synthesis of polypeptides with well-defined structures is crucial for their application in pharmacology and materials science. The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a powerful method for producing such polypeptides. Traditional methods often require stringent anhydrous conditions and long reaction times. The use of LiHMDS as an initiator offers a more efficient and robust alternative, enabling faster polymerization rates and better control over the polymer characteristics.[1][2][3]

Experimental Protocols

This section details the necessary procedures for the synthesis of poly(Z-L-valine), from the preparation of the monomer to the purification and characterization of the final polymer.

Materials and Equipment

-

Monomer: Z-L-Valine N-carboxyanhydride (commercially available or synthesized)

-

Initiator: Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1.0 M in THF)

-

Solvent: Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

-

Precipitation/Washing: Diethyl ether, Methanol

-

Reaction Vessel: Schlenk flask or a vial with a septum

-

Stirring: Magnetic stirrer and stir bar

-

Inert Atmosphere: Nitrogen or Argon gas line

-

Purification: Centrifuge, Freeze-dryer (lyophilizer)

-

Characterization: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectrometer

Synthesis of this compound (if not commercially available)

This compound can be synthesized from Z-L-Valine using triphosgene in an anhydrous solvent like tetrahydrofuran (THF). This process involves the formation of the N-carboxyanhydride ring from the amino acid. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., THF/hexane).

Step-by-Step Polymerization Protocol

-

Preparation of the Reaction Setup:

-

A Schlenk flask or vial is dried in an oven at 120 °C overnight and cooled under a stream of inert gas (Nitrogen or Argon).

-

A magnetic stir bar is placed inside the reaction vessel.

-

-

Monomer and Solvent Addition:

-

This compound is weighed and added to the reaction vessel under an inert atmosphere.

-

Anhydrous DMF or DCM is added via syringe to dissolve the monomer. The concentration of the monomer is typically in the range of 1-5% (w/v).

-

-

Initiator Preparation and Addition:

-

The desired amount of LiHMDS solution is calculated based on the target monomer-to-initiator ratio (M/I). This ratio determines the theoretical degree of polymerization and, consequently, the molecular weight of the resulting polypeptide.

-

The calculated volume of the LiHMDS solution is drawn into a syringe and rapidly injected into the stirring monomer solution.

-

-

Polymerization Reaction:

-

The reaction mixture is stirred at room temperature. With LiHMDS as the initiator, the polymerization is typically very fast and can be complete within minutes to a few hours.[2]

-

The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic NCA anhydride peaks at approximately 1850 and 1790 cm⁻¹.

-

-

Termination and Precipitation:

-

Upon completion, the polymerization is terminated by the addition of a small amount of a proton source, such as methanol.

-

The polymer is precipitated by adding the reaction mixture dropwise to a large volume of a non-solvent, such as diethyl ether.

-

-

Purification of Poly(Z-L-valine):

-

The precipitated polymer is collected by centrifugation.

-

The polymer pellet is washed multiple times with the precipitation solvent (diethyl ether) and/or other solvents like methanol to remove any unreacted monomer and initiator byproducts.

-

The purified polymer is dried under vacuum or by freeze-drying to yield a white solid.

-

Data Presentation

The molecular weight and polydispersity of the synthesized poly(Z-L-valine) are controlled by the monomer-to-initiator (M/I) ratio. The following table illustrates the expected relationship based on typical NCA polymerizations.

| Entry | Monomer/Initiator Ratio (M/I) | Theoretical Mn ( g/mol ) | Experimental Mn ( g/mol ) (GPC) | Polydispersity Index (PDI) (GPC) |

| 1 | 20 | 5,546 | Data to be filled from GPC | Data to be filled from GPC |

| 2 | 50 | 13,864 | Data to be filled from GPC | Data to be filled from GPC |

| 3 | 100 | 27,728 | Data to be filled from GPC | Data to be filled from GPC |

| 4 | 200 | 55,456 | Data to be filled from GPC | Data to be filled from GPC |

Note: Theoretical Mn is calculated as (M/I ratio) x (Molecular Weight of this compound) + (Molecular Weight of Initiator). The experimental values are determined by GPC analysis.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of poly(Z-L-valine).

Caption: Experimental workflow for the synthesis and characterization of poly(Z-L-valine).

Polymerization Mechanism

The following diagram illustrates the general mechanism for the ring-opening polymerization of an N-carboxyanhydride initiated by a nucleophile, in this case, the "normal amine mechanism" is shown as a general representation.

Caption: General mechanism of NCA ring-opening polymerization.

Methodologies for Key Experiments

Gel Permeation Chromatography (GPC)

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized poly(Z-L-valine).

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector.

-

Columns: Polystyrene-divinylbenzene (PS-DVB) columns suitable for the expected molecular weight range.

-

Mobile Phase: A suitable solvent in which the polymer is soluble, such as DMF with 0.01 M LiBr or hexafluoroisopropanol (HFIP).

-

Calibration: The system should be calibrated with narrow molecular weight polystyrene or poly(methyl methacrylate) standards.

-

Sample Preparation: A dilute solution of the polymer (e.g., 1-2 mg/mL) is prepared in the mobile phase and filtered through a 0.22 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of the poly(Z-L-valine) and to verify the removal of the Z-protecting group if deprotection is performed.

-

Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the polymer is soluble, such as deuterated trifluoroacetic acid (TFA-d) or hexafluoroisopropanol-d2 (HFIP-d2).

-

Analysis: The ¹H NMR spectrum should show characteristic peaks corresponding to the protons of the valine side chain, the polypeptide backbone, and the benzyloxycarbonyl (Z) protecting group. The integration of these peaks can be used to confirm the structure.

By following this detailed protocol, researchers can reliably synthesize and characterize poly(Z-L-valine) for a variety of applications in drug development and materials science.

References

Application of Z-L-Valine NCA in Solid-Phase Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the construction of complex peptide sequences. The choice of amino acid derivatives and coupling strategies is critical for the efficiency and success of SPPS, particularly when dealing with sterically hindered residues like valine. Z-L-Valine N-carboxyanhydride (NCA) presents a highly reactive, pre-activated alternative to conventional protected amino acids that require coupling reagents. This application note provides a detailed overview of the use of Z-L-Valine NCA in SPPS, including its advantages, a proposed experimental protocol, and a comparative analysis with standard coupling methods.

The N-carboxyanhydride structure of this compound makes it highly reactive, allowing for efficient peptide bond formation under controlled conditions. This intrinsic reactivity eliminates the need for external coupling reagents, thereby simplifying reaction mixtures and potentially reducing side reactions. These characteristics make this compound a valuable tool for the synthesis of custom peptides for therapeutic or research purposes, including enzyme inhibitors, receptor agonists, or signaling molecules[1].

Advantages of this compound in SPPS

The use of this compound in SPPS offers several key advantages, particularly in overcoming challenges associated with the coupling of sterically hindered amino acids:

-